![molecular formula C9H17N B13069916 6-Methyl-1-azaspiro[3.5]nonane](/img/structure/B13069916.png)
6-Methyl-1-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1-azaspiro[35]nonane is a spirocyclic compound that features a unique structure with a nitrogen atom incorporated into a nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-azaspiro[3.5]nonane can be achieved through various methods. One common approach involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . Another method includes the use of stannyl radical-promoted reactions, which are effective for constructing spiro-heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as Oxone®.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atom in the spirocyclic structure allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxone® in formic acid is commonly used for oxidative cyclizations.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can yield spirocyclic oxetanes, while reduction can produce simpler amine derivatives .
Scientific Research Applications
6-Methyl-1-azaspiro[3.5]nonane has several applications in scientific research:
Medicinal Chemistry: The compound is explored as a structural alternative to morpholine in drug discovery projects due to its metabolic robustness and hydrogen bonding capacity.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex spirocyclic structures.
Biological Studies: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Mechanism of Action
The mechanism of action of 6-Methyl-1-azaspiro[3.5]nonane involves its interaction with molecular targets such as enzymes. For instance, it has been shown to bind to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme over-expressed in cancer cell lines . The hydrogen bonding capacity of the compound enables efficient binding to specific residues in the enzyme’s active site, facilitating its reduction.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane: This compound is structurally similar and also used in medicinal chemistry.
1-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with applications in drug discovery.
Uniqueness
6-Methyl-1-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Its ability to form stable hydrogen bonds and its metabolic robustness make it a valuable compound in various research fields.
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
6-methyl-1-azaspiro[3.5]nonane |
InChI |
InChI=1S/C9H17N/c1-8-3-2-4-9(7-8)5-6-10-9/h8,10H,2-7H2,1H3 |
InChI Key |
YHUFCQSLXNYFDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1)CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


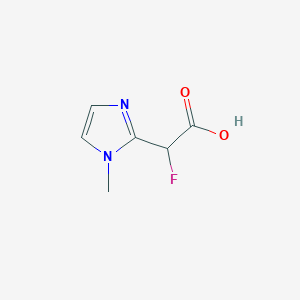
![2-Bromo-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B13069846.png)

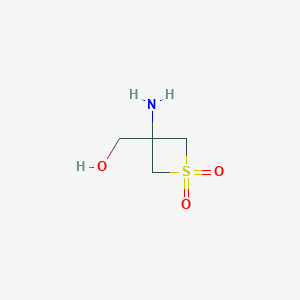
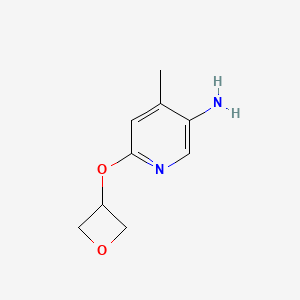
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13069867.png)
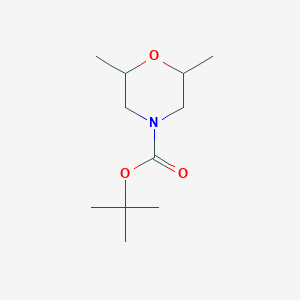
![1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13069873.png)
![2-Ethyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069878.png)

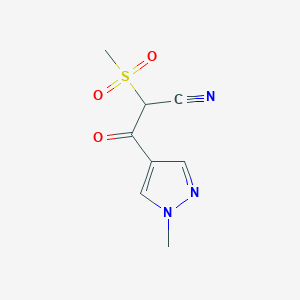
![4-{[(4-Bromophenyl)methyl]amino}butan-2-ol](/img/structure/B13069896.png)
![2-Butylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13069902.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid](/img/structure/B13069929.png)
